4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole

CAS No.: 1248105-63-6

Cat. No.: VC2854966

Molecular Formula: C9H7Cl2N3

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248105-63-6 |

|---|---|

| Molecular Formula | C9H7Cl2N3 |

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(2-chlorophenyl)triazole |

| Standard InChI | InChI=1S/C9H7Cl2N3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 |

| Standard InChI Key | PKKZVQSXNHZENX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Cl |

Introduction

Structural Characteristics and Identification

Chemical Identity and Structure

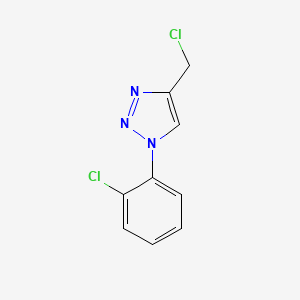

4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole is characterized by its distinctive molecular composition and arrangement. The compound features a 1,2,3-triazole core with specific substituents in defined positions. The triazole ring serves as the central scaffold of the molecule, with three nitrogen atoms arranged sequentially in positions 1, 2, and 3. The compound possesses a chloromethyl group at position 4 of the triazole ring and a 2-chlorophenyl group attached to the nitrogen at position 1, creating a unique chemical architecture with specific reactivity patterns and properties.

Identification Parameters

The compound is identified through several standardized chemical identifiers as outlined in the following table:

| Identification Parameter | Value |

|---|---|

| CAS Number | 1248105-63-6 |

| Molecular Formula | C9H7Cl2N3 |

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(2-chlorophenyl)triazole |

| Standard InChI | InChI=1S/C9H7Cl2N3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2 |

| Standard InChIKey | PKKZVQSXNHZENX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Cl |

| PubChem Compound ID | 62399479 |

Table 1: Chemical identifiers and structural parameters of 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole.

Physical and Chemical Properties

Predicted Collision Cross Section

For comparative compounds with similar structures, such as 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole, the predicted collision cross section (CCS) values have been determined for various adducts. These values provide insights into the three-dimensional structure and potential behavior of the molecule in mass spectrometric analyses .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 228.00899 | 144.4 |

| [M+Na]+ | 249.99093 | 160.6 |

| [M+NH4]+ | 245.03553 | 153.3 |

| [M+K]+ | 265.96487 | 153.9 |

| [M-H]- | 225.99443 | 147.0 |

| [M+Na-2H]- | 247.97638 | 153.6 |

| [M]+ | 227.00116 | 148.1 |

| [M]- | 227.00226 | 148.1 |

Table 2: Predicted collision cross section values for a structurally related compound .

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole typically involves azide-alkyne cycloaddition reactions, which are cornerstone methodologies for forming triazole rings. This synthetic approach belongs to the family of reactions collectively termed "click chemistry," characterized by high efficiency, stereospecificity, and relatively mild reaction conditions.

The most common methodology employed is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The reaction typically requires a copper(I) catalyst to facilitate the cycloaddition between an organic azide (in this case, likely derived from 2-chloroaniline) and a terminal alkyne bearing a functional group that can be converted to a chloromethyl substituent.

Reaction Mechanism

The general mechanism for the copper-catalyzed synthesis involves the following key steps:

-

Coordination of the copper catalyst to the terminal alkyne to form a copper acetylide

-

Coordination of the azide to the copper complex

-

Formation of a metallocycle intermediate

-

Rearrangement to form the triazole ring

-

Dissociation of the product from the catalyst

This mechanism results in the regioselective formation of the 1,4-disubstituted 1,2,3-triazole product .

Alternative Synthesis Pathways

Drawing from research on related triazole compounds, alternative synthetic approaches might involve using other catalytic systems or reaction conditions. For instance, research on triazole-benzofused molecular conjugates has demonstrated successful triazole formation under various conditions, including the use of copper(II) sulfate with sodium ascorbate as a reducing agent to generate the active copper(I) species in situ .

Chemical Reactivity and Reactions

Characteristic Reactions

The reactivity of 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole is largely determined by its functional groups and structural features. The chloromethyl group at position 4 of the triazole ring represents a reactive site susceptible to nucleophilic substitution reactions. This reactivity enables the compound to serve as a versatile building block for further chemical transformations and the synthesis of more complex structures.

Applications in Chemical and Pharmaceutical Research

Role as a Chemical Building Block

The structural features of 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole make it valuable as a potential building block in organic synthesis. The chloromethyl group serves as a reactive handle for further chemical transformations, enabling the incorporation of the 1-(2-chlorophenyl)-1H-1,2,3-triazole scaffold into more complex molecular architectures.

Potential applications in this context include:

-

Synthesis of ligands for coordination chemistry and catalysis

-

Development of molecular probes for chemical biology

-

Preparation of materials with specific functional properties

-

Construction of molecules with defined three-dimensional architectures

Comparative Analysis with Related Triazole Compounds

Structural Analogues

To better understand the properties and potential applications of 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole, it is instructive to examine structurally related compounds:

Comparison with 4-(chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

This positional isomer differs from the target compound only in the position of the chlorine atom on the phenyl ring (4-position instead of 2-position). This subtle structural difference could significantly affect properties such as molecular conformation, crystal packing, solubility, and biological activity. The different position of the chlorine substituent alters the electronic distribution and steric environment around the phenyl ring, potentially influencing intermolecular interactions and reactivity patterns .

Comparison with 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole

This related compound features a methylene linker between the triazole and the chlorophenyl group, creating a more flexible structure compared to the direct attachment in 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole. This structural difference would significantly alter the conformational properties and the spatial relationship between the aromatic components, potentially leading to distinct physical, chemical, and biological characteristics .

Triazole Isomers

A comparison with different triazole isomers provides further context for understanding the properties of 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole:

Comparison with 1,2,4-Triazole Systems

Unlike the 1,2,3-triazole core in the target compound, 1,2,4-triazole features a different arrangement of the three nitrogen atoms in the five-membered ring. This structural difference leads to distinct electronic properties, acid-base behavior, and hydrogen bonding capabilities. For instance, 1,2,4-triazole exhibits amphoteric character, with documented pKa values for both protonation (2.45) and deprotonation (10.26) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume